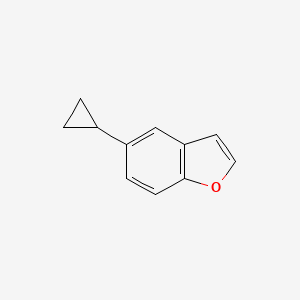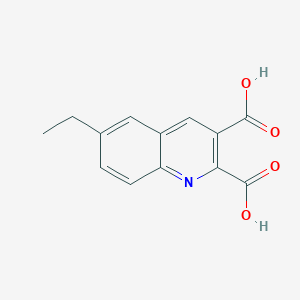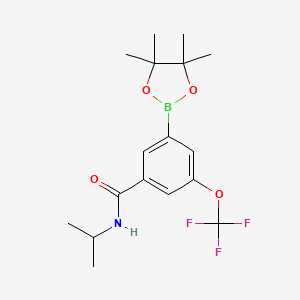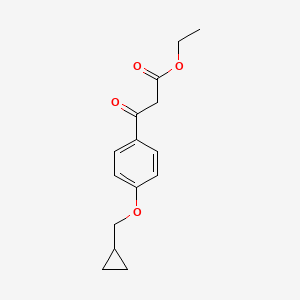
zinc;1,3-difluorobenzene-5-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1,3-difluorobenzene-5-ide;bromide is a chemical compound that combines zinc with a fluorinated aromatic ring and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-difluorobenzene-5-ide;bromide typically involves the reaction of 1,3-difluorobenzene with a zinc reagent in the presence of a bromide source. One common method involves the use of 1,3-difluorobenzene and zinc bromide in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;1,3-difluorobenzene-5-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or nickel catalysts are often employed under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or ethers, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Zinc;1,3-difluorobenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors
Wirkmechanismus
The mechanism by which zinc;1,3-difluorobenzene-5-ide;bromide exerts its effects involves interactions with various molecular targets. The zinc center can coordinate with electron-rich sites on proteins or other biomolecules, influencing their activity. The fluorinated aromatic ring can participate in π-π interactions or hydrogen bonding, further modulating the compound’s behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but contains two bromine atoms instead of one zinc and one bromide.
2,4-Difluorophenylzinc bromide: Another zinc-containing fluorinated aromatic compound with different substitution patterns
Uniqueness
Zinc;1,3-difluorobenzene-5-ide;bromide is unique due to its specific combination of zinc, fluorinated aromatic ring, and bromide ion
Eigenschaften
Molekularformel |
C6H3BrF2Zn |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
zinc;1,3-difluorobenzene-5-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SKCZKVTYRKONND-UHFFFAOYSA-M |
Kanonische SMILES |
C1=[C-]C=C(C=C1F)F.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)



![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
